Evidence 1: Significantly Lower Lipophilicity (logP) Compared to Phenyl-Substituted Analog
The measured logP of Cyclopentyl(pyrimidin-2-yl)methanol is 0.521 [1]. This is substantially lower than the calculated logP of 1.87 for the analogous phenyl(pyrimidin-2-yl)methanol, which represents a reduction in lipophilicity by a factor of approximately 20-fold on a linear scale [2]. This stark difference arises from the replacement of an aromatic phenyl group with a saturated cyclopentyl ring.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 0.521 |
| Comparator Or Baseline | Phenyl(pyrimidin-2-yl)methanol (logP = 1.87) |
| Quantified Difference | Delta logP = -1.349 |
| Conditions | Target compound logP from vendor data (Chembase); comparator logP estimated by ADMET PredictorTM [2]. |
Why This Matters
Lower logP is directly correlated with improved aqueous solubility and potentially reduced non-specific binding and phospholipidosis risk, making this scaffold a more favorable starting point for lead compounds requiring high solubility and low off-target lipophilicity-driven promiscuity.
- [1] Chembase. Cyclopentyl(pyrimidin-2-yl)methanol. Product page. Accessed 2026. View Source
- [2] Nature Scientific Data. Table 2 Physicochemical properties and in vitro data used in the simulations. logP 1.87. Accessed 2026. View Source
